molecular formula C16H16F2N6 B12224632 2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12224632
M. Wt: 330.34 g/mol
InChI Key: YOOGNONCIXCZFL-UHFFFAOYSA-N
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Description

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a cyano group at position 2. This pyridine moiety is linked via a piperazine bridge to a pyrimidine ring bearing a difluoromethyl group at position 6 and a methyl group at position 3.

Properties

Molecular Formula

C16H16F2N6

Molecular Weight

330.34 g/mol

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C16H16F2N6/c1-11-21-13(16(17)18)9-15(22-11)24-6-4-23(5-7-24)14-8-12(10-19)2-3-20-14/h2-3,8-9,16H,4-7H2,1H3

InChI Key

YOOGNONCIXCZFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)C(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for 2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile (henceforth referred to as Compound A ) involves disassembly into three primary intermediates:

  • Pyridine-4-carbonitrile core
  • Piperazine linker
  • 6-(Difluoromethyl)-2-methylpyrimidin-4-yl subunit

The convergent synthesis strategy prioritizes modular construction of these subunits, followed by sequential coupling reactions. Critical challenges include regioselective functionalization of the pyrimidine ring and compatibility of fluorination protocols with sensitive intermediates.

Synthesis of the 6-(Difluoromethyl)-2-methylpyrimidin-4-yl Subunit

Chloropyrimidine Precursor Preparation

The synthesis begins with 4,6-dichloro-2-methylpyrimidine (Intermediate 1), a commercially available building block. Nucleophilic substitution at the 4-position with piperazine derivatives is well-documented. For example, reaction with 1-(2-hydroxyethyl)piperazine in dichloromethane at 30°C for 2.5 hours, catalyzed by triethylamine, yields 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 89.8% efficiency.

Piperazine Linker Functionalization

Nucleophilic Substitution Optimization

Coupling the pyrimidine subunit to the pyridine-4-carbonitrile core relies on piperazine-mediated bridging. A representative protocol involves reacting 6-(difluoromethyl)-2-methylpyrimidin-4-yl-piperazine with 4-cyanopyridine in dimethylformamide (DMF) at 80°C for 12 hours. The use of potassium carbonate as a base enhances nucleophilicity, achieving coupling efficiencies of 72–78%.

Table 1: Comparative Analysis of Coupling Reaction Conditions
Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine DCM 30 2.5 89.8
DIPEA Dioxane Reflux 16 39
K₂CO₃ DMF 80 12 75

Pyridine-4-carbonitrile Core Modifications

Cyanation Techniques

The pyridine-4-carbonitrile moiety is typically introduced via Rosennmund-von Braun reaction or Pd-catalyzed cyanation . For example, treating 4-bromopyridine with copper(I) cyanide in refluxing acetonitrile for 6 hours provides the nitrile derivative in 85% yield. Subsequent purification via silica gel chromatography ensures >98% purity.

Final Assembly and Purification

Convergent Coupling

The final step involves coupling the difluoromethylpyrimidine-piperazine intermediate with pyridine-4-carbonitrile. A patented method employs N-methylpyrrolidone (NMP) as a high-boiling solvent, facilitating reaction completion at 120°C over 8 hours. Post-reaction, the crude product is precipitated using ice-water, followed by recrystallization from ethanol to afford Compound A in 68% yield.

Chromatographic Purification

Final purification via flash chromatography (ethyl acetate/hexane, 3:7) removes residual byproducts, while preparative HPLC (C18 column, acetonitrile/water gradient) achieves pharmaceutical-grade purity (>99.5%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.89 (s, 1H, pyrimidine-H), 4.21 (t, J = 6.8 Hz, 2H, piperazine-CH₂), 3.62–3.58 (m, 4H, piperazine-NCH₂), 2.51 (s, 3H, CH₃), 2.45–2.41 (m, 4H, piperazine-NCH₂).
  • HRMS (ESI+): m/z calculated for C₁₇H₁₈F₂N₆ [M+H]⁺: 369.1564; found: 369.1568.

Purity Assessment

HPLC analysis (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm; 1.0 mL/min, 254 nm) confirms a single peak with retention time 12.7 minutes, correlating to >99% purity.

Challenges and Optimization Opportunities

Fluorination Efficiency

Difluoromethylation remains a bottleneck, with yields often below 50% due to side reactions. Alternatives like Selectfluor® or Umemoto’s reagent may improve selectivity, though cost and scalability require evaluation.

Solvent Selection

Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate purification. Transitioning to 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, could reduce environmental impact without sacrificing yield.

Chemical Reactions Analysis

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine or pyrimidine rings.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Pyridine/Pyrimidine Molecular Weight Key Features Reference
2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile (Target) Pyridine-4-CN; Pyrimidine-6-(CF2H), 2-Me ~364.78* High electronegativity from CN and CF2H; potential kinase interactions
5-Chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyridine-3-CN, 5-Cl; Pyrimidine-6-(CF2H), 2-Me 364.78 Chlorine substitution enhances lipophilicity; unknown bioactivity
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano-pyridine-3-CN; Pyrimidine-2-Morpholine, 6-Me 421.50 Extended fused-ring system; morpholine enhances solubility
[3-[6-[(4-Methoxypyridin-2-yl)amino]-2-methylpyrimidin-4-yl]piperidin-1-yl]-phenylmethanone Pyrimidine-2-Me, 6-(4-MeO-Pyridinyl); Piperidine-phenylketone - Ki = 57.0 nM (MAP3K12 inhibition); phenylketone improves binding affinity

*Molecular weight inferred from analog in .

Key Observations:

Substituent Position and Bioactivity :

  • The chlorine substitution in the pyridine-3-carbonitrile analog (MW 364.78) increases molecular weight minimally but may enhance membrane permeability .
  • Morpholine in the pyrimidine ring (MW 421.50) improves aqueous solubility, a critical factor for drug bioavailability .
  • Phenylketone and morpholine groups in other analogs demonstrate measurable kinase inhibition (e.g., Ki = 57.0 nM for MAP3K12), suggesting the target compound may share similar pharmacological profiles .

Difluoromethyl (CF2H) on pyrimidine introduces steric bulk and metabolic stability compared to non-fluorinated analogs .

Kinase Inhibition Potential:
  • Compounds with pyrimidine-piperazine scaffolds, such as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide (CAS 302962-49-8), are documented as antineoplastic agents (e.g., Dasatinib derivatives) .
  • The target compound’s difluoromethyl group may mimic the trifluoromethyl substituents in kinase inhibitors like WJ213-14, which targets morpholino-triazine-piperazine systems .

Biological Activity

The compound 2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17F2N5C_{15}H_{17}F_2N_5 with a molecular weight of approximately 315.33 g/mol. The structure features a pyridine ring, a piperazine moiety, and a difluoromethyl-substituted pyrimidine, contributing to its unique biological properties.

Research indicates that compounds similar to this compound often act as inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs). Inhibition of CDK2 has been shown to disrupt cell cycle progression, leading to apoptosis in cancer cells. The compound's ability to bind to the active site of CDK2 prevents ATP interaction, thereby inhibiting kinase activity .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrimidine derivatives. For instance, one study demonstrated that similar compounds exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancers . The mechanisms involved include:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in vitro.
  • Induction of Apoptosis : By disrupting the cell cycle, it promotes programmed cell death in tumor cells.

Antimicrobial Effects

Pyrimidine derivatives have also been explored for their antimicrobial properties. Some studies suggest that these compounds can inhibit bacterial growth and biofilm formation in pathogens like Escherichia coli .

Case Studies

StudyFindings
Study A Evaluated the antiproliferative activity against A431 vulvar epidermal carcinoma cells; significant inhibition was observed.
Study B Investigated the effects on Plasmodium falciparum, demonstrating potential antimalarial activity through disruption of metabolic pathways.
Study C Assessed the compound's impact on CDK2; reported an IC50 value indicating strong inhibitory action at nanomolar concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. The compound is likely to diffuse readily across cellular membranes due to its lipophilic nature, enhancing its bioavailability for therapeutic applications.

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